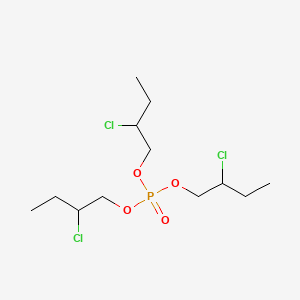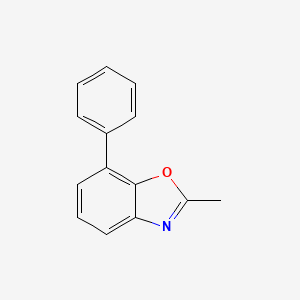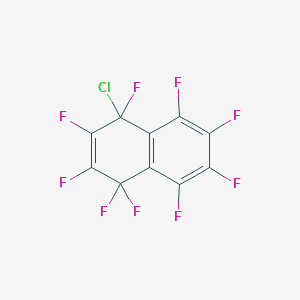
4-Isocyanato-2,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isocyanato-2,6-dimethylpyrimidine is a chemical compound characterized by the presence of an isocyanate group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Cyclization: Starting with methyl cyanoacetate, urea, and sodium methylate, the initial cyclization forms 2,6-dimethylpyrimidine.
Isocyanation: The 2,6-dimethylpyrimidine is then reacted with phosgene or a similar reagent to introduce the isocyanate group, forming this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
化学反应分析
Types of Reactions: 4-Isocyanato-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines, tin compounds, and other catalysts to enhance reaction rates.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols
科学研究应用
4-Isocyanato-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers .
作用机制
The mechanism of action of 4-Isocyanato-2,6-dimethylpyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
相似化合物的比较
4,6-Dimethylpyrimidine-2-thione: A related compound with a thione group instead of an isocyanate group.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group, offering different reactivity and applications.
4,6-Dimethylpyrimidine-2-thiol: Features a thiol group, used in different chemical and biological contexts
Uniqueness: 4-Isocyanato-2,6-dimethylpyrimidine is unique due to its isocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of polyurethanes and other derivatives, setting it apart from compounds with amino, thione, or thiol groups .
属性
CAS 编号 |
72975-47-4 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC 名称 |
4-isocyanato-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H7N3O/c1-5-3-7(8-4-11)10-6(2)9-5/h3H,1-2H3 |
InChI 键 |
LSQYGJNVZMKQQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)



![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)




![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

